molecular formula C8H9ClN2O2 B3330545 2-Chloro-4-methoxybenzohydrazide CAS No. 719274-51-8

2-Chloro-4-methoxybenzohydrazide

Cat. No.: B3330545
CAS No.: 719274-51-8
M. Wt: 200.62 g/mol
InChI Key: LOXWLQVLCMXZLN-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxybenzohydrazide typically involves the reaction of 2-chloro-4-methoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloro-4-methoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Chloro-4-methoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Chloro-4-methoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted benzohydrazides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced hydrazides.

Scientific Research Applications

2-Chloro-4-methoxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and antimicrobial agents.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzohydrazide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and chloro substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chlorobenzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxybenzohydrazide: Lacks the chlorine atom, potentially altering its chemical properties and applications.

    2-Chloro-4-nitrobenzohydrazide:

Uniqueness: 2-Chloro-4-methoxybenzohydrazide is unique due to the combined presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-chloro-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXWLQVLCMXZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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